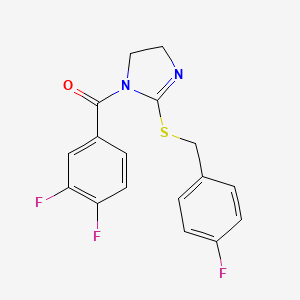
(3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N2OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15F2N3OS
- Molecular Weight : 351.37 g/mol
This compound features a difluorophenyl group and an imidazole ring, which are critical for its biological activity. The thioether linkage with a fluorobenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Properties
Thiazole derivatives are known for their diverse biological activities, including antibacterial , antifungal , and antiviral properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance, thiazole derivatives have demonstrated effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazoles have been shown to inhibit various inflammatory mediators and pathways. In particular, studies have indicated that thiazole derivatives can modulate the expression of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
- In Vivo Studies : In a preclinical study involving animal models, a related thiazole derivative showed significant reduction in inflammation markers when administered at specific dosages. The study highlighted the compound's ability to modulate immune responses effectively .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the fluorine substituents can enhance the compound's potency against specific targets, such as enzymes involved in inflammatory processes .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Thiazole derivatives may act as inhibitors of key enzymes involved in inflammatory pathways. For example, they could inhibit lipoxygenase or cyclooxygenase pathways, leading to decreased production of inflammatory mediators.
- Receptor Modulation : The compound may interact with various G-protein coupled receptors (GPCRs), which play significant roles in inflammation and immune response modulation .
Table 1: Biological Activities of Related Thiazole Derivatives
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | |
| Compound B | Antifungal | Candida albicans | |
| Compound C | Anti-inflammatory | TNF-α inhibition |
Table 2: Structure-Activity Relationships (SAR)
属性
IUPAC Name |
(3,4-difluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMAFQVUNORSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














